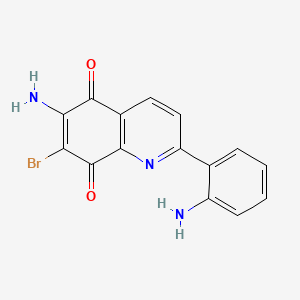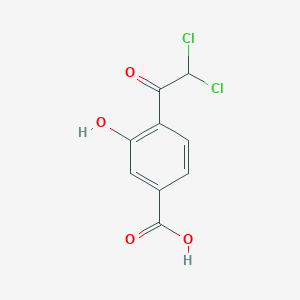
4-(Dichloroacetyl)-3-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dichloroacetyl)-3-hydroxybenzoic acid is an organic compound that features both dichloroacetyl and hydroxybenzoic acid functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both dichloroacetyl and hydroxybenzoic acid groups allows for unique chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloroacetyl)-3-hydroxybenzoic acid typically involves the reaction of 3-hydroxybenzoic acid with dichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-Hydroxybenzoic acid+Dichloroacetyl chloride→4-(Dichloroacetyl)-3-hydroxybenzoic acid+HCl
The reaction is typically conducted in an organic solvent, such as chloroform, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Dichloroacetyl)-3-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The dichloroacetyl group can be reduced to a chloroacetyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the dichloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines (R-NH₂) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-(Dichloroacetyl)-3-oxobenzoic acid.
Reduction: 4-(Chloroacetyl)-3-hydroxybenzoic acid.
Substitution: 4-(Substituted acetyl)-3-hydroxybenzoic acid derivatives.
Scientific Research Applications
4-(Dichloroacetyl)-3-hydroxybenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential anticancer agents.
Biology: The compound is studied for its effects on cellular respiration and apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 4-(Dichloroacetyl)-3-hydroxybenzoic acid involves the inhibition of pyruvate dehydrogenase kinase. This enzyme plays a crucial role in cellular metabolism by regulating the conversion of pyruvate to acetyl-CoA. Inhibition of this enzyme leads to a shift in cellular metabolism from glycolysis to oxidative phosphorylation, promoting apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Dichloroacetic acid: Shares the dichloroacetyl group and is known for its anticancer properties.
3-Hydroxybenzoic acid: Shares the hydroxybenzoic acid group and is used in the synthesis of various pharmaceuticals.
Uniqueness
4-(Dichloroacetyl)-3-hydroxybenzoic acid is unique due to the combination of both dichloroacetyl and hydroxybenzoic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in medicinal chemistry and industrial processes.
Properties
CAS No. |
61720-37-4 |
|---|---|
Molecular Formula |
C9H6Cl2O4 |
Molecular Weight |
249.04 g/mol |
IUPAC Name |
4-(2,2-dichloroacetyl)-3-hydroxybenzoic acid |
InChI |
InChI=1S/C9H6Cl2O4/c10-8(11)7(13)5-2-1-4(9(14)15)3-6(5)12/h1-3,8,12H,(H,14,15) |
InChI Key |
JILSYHVWHIJOEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)O)C(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


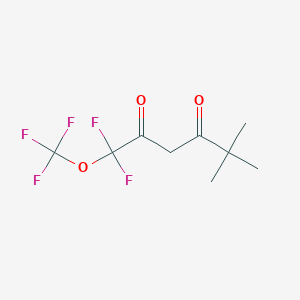
![5-(Methylsulfanyl)-1,4,6,7-tetraphenyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B14564288.png)
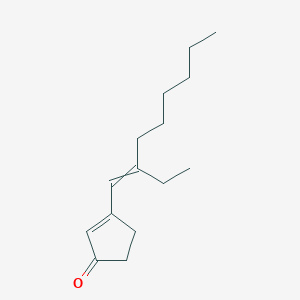
![N-[(3-Ethoxyphenyl)(phenyl)methyl]-2-(pyrrolidin-1-yl)acetamide](/img/structure/B14564308.png)
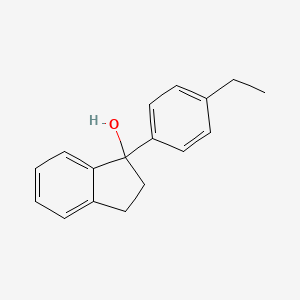
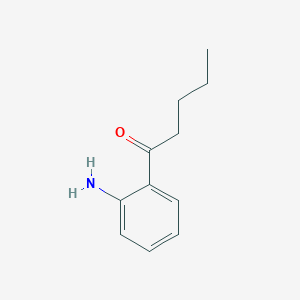
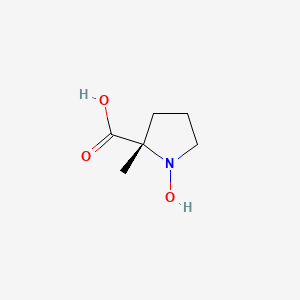
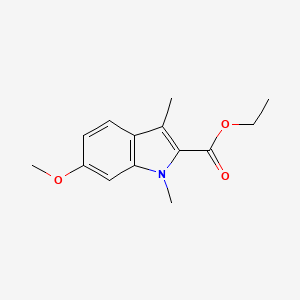
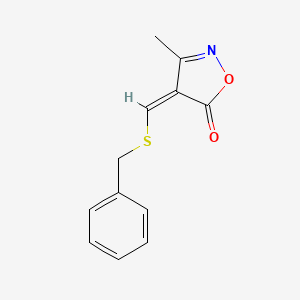
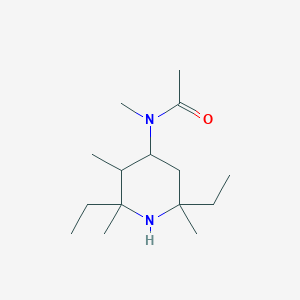
methanone](/img/structure/B14564374.png)

